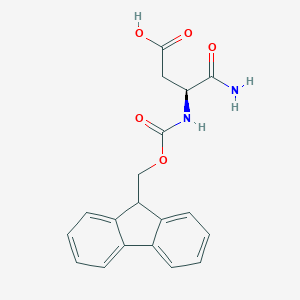

Fmoc-Asp-NH2

Übersicht

Beschreibung

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound that can be used in the synthesis of ADCs, which are comprised of an antibody to which is attached an ADC cytotoxin ADC linker .

Synthesis Analysis

Fmoc-Asp-NH2 is synthesized using Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves developing substrate-tolerant amide coupling reaction conditions for amino acid monomers, performing a coupling screen to illustrate such tolerance, developing protecting group strategies for relevant amino acids and reporting the limitations thereof . It also involves developing a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developing reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesizing a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Fmoc-Asp-NH2: Comprehensive Analysis of Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Asp-NH2 is widely used in SPPS, which is a method for the rapid and efficient synthesis of peptides. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain .

Biomedical Applications Hydrogels: Fmoc-Asp-NH2 derivatives have been explored for their potential in forming self-supporting hydrogels. These hydrogels can be used as extracellular matrices for cytotoxicity and cell adhesion assays, which are crucial in tissue engineering and regenerative medicine .

Cell Culture and Bioactivity Studies: In biomedical research, Fmoc-Asp-NH2 has been utilized to study the effects of surface texture on cell guidance and bioactivity. This is particularly relevant in understanding how cells interact with different materials, which is essential for developing new biomaterials .

Peptide Self-Assembly: The self-assembly properties of Fmoc-Asp-NH2 are of interest in the context of peptide-based materials. This characteristic can lead to the formation of structures like hydrogels, which have applications in various fields including drug delivery systems .

Orthogonal Protection Strategies: Fmoc-Asp-NH2 plays a role in orthogonal protection strategies in peptide synthesis. This involves protecting groups that can be selectively removed without affecting other functional groups, thereby providing greater control over the synthesis process .

Green Chemistry in Peptide Synthesis: The use of Fmoc-Asp-NH2 aligns with green chemistry principles in peptide synthesis by reducing solvent consumption and minimizing waste during the SPPS process .

Safety and Hazards

When handling Fmoc-Asp-NH2, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Wirkmechanismus

- Fmoc-Asp-NH2 is an ADC linker, specifically designed for antibody-drug conjugates (ADCs) . Its primary target is the amino group of the N-terminus in peptides during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for this amine.

- Fmoc-Asp-NH2 acts as a cleavable linker. It interacts with the N-terminus amine group, protecting it during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is stable to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

- During SPPS, Fmoc-Asp-NH2 does not interfere with the acid-labile linker between the peptide and the resin, making it suitable for ADC synthesis .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426776 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp-NH2 | |

CAS RN |

200335-40-6 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

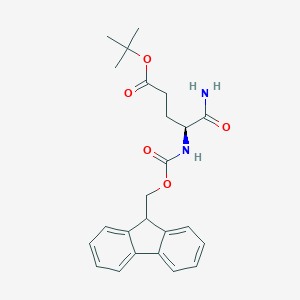

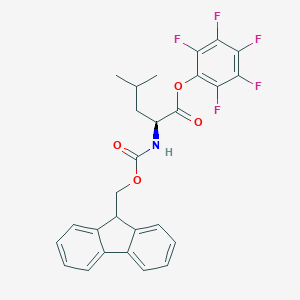

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

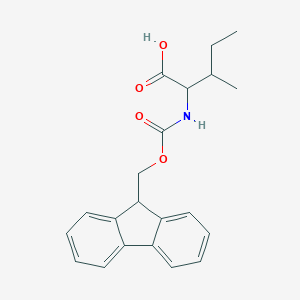

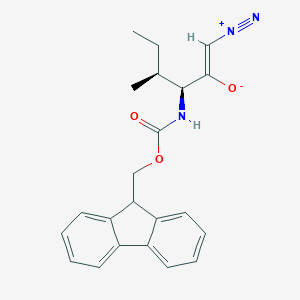

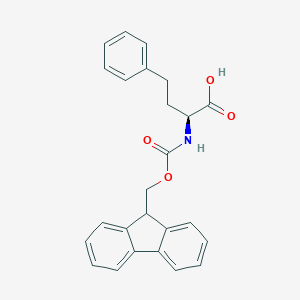

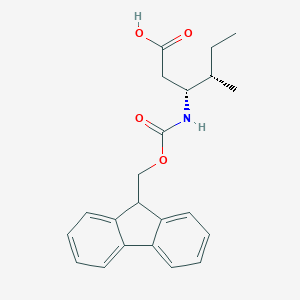

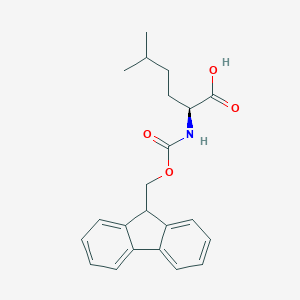

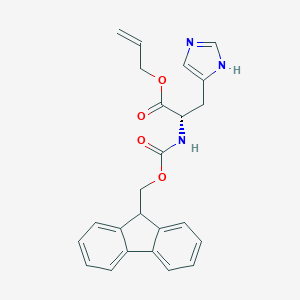

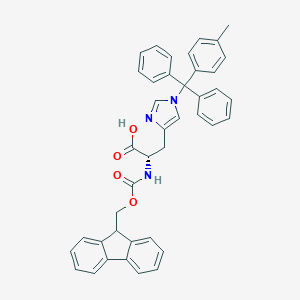

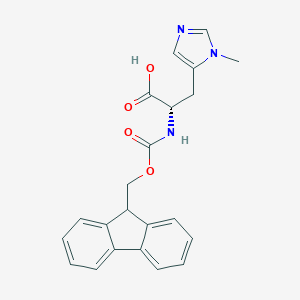

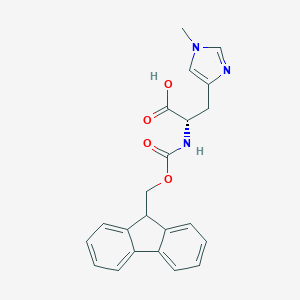

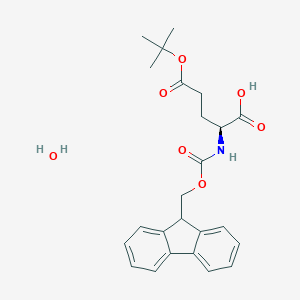

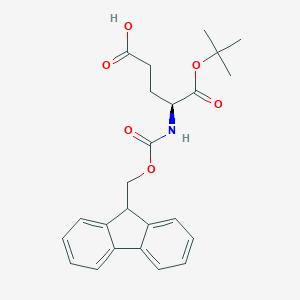

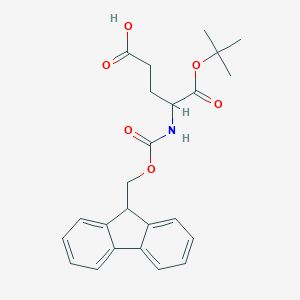

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.